Caproyl glutamic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Caproyl glutamic acid can be synthesized through the acylation of glutamic acid with decanoic acid chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: Glutamic acid and decanoic acid chloride.
Conditions: The reaction is carried out in an organic solvent like dichloromethane, with pyridine as a base.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Caproyl glutamic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylates.
Reduction: The amide bond can be reduced to form amines.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Esters, amides, and other substituted products.
Scientific Research Applications
Caproyl glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein interactions and enzyme functions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in personal care products .
Mechanism of Action
Caproyl glutamic acid exerts its effects primarily through its interaction with cellular membranes and proteins. It enhances the absorption of drugs by increasing the fluidity of lipid bilayers and decreasing the expression of tight junction proteins. This facilitates the transcellular and paracellular transport of molecules .
Comparison with Similar Compounds
Similar Compounds
Capryloyl glycine: Similar in structure but with an eight-carbon chain instead of ten.
Lauroyl glutamic acid: Contains a twelve-carbon chain.
Myristoyl glutamic acid: Contains a fourteen-carbon chain.
Uniqueness
Caproyl glutamic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes it particularly effective in enhancing drug absorption and as a surfactant in various formulations .
Properties
IUPAC Name |
(2S)-2-(decanoylamino)pentanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-2-3-4-5-6-7-8-9-13(17)16-12(15(20)21)10-11-14(18)19/h12H,2-11H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBACDZMAJJOBJC-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149575 | |
Record name | Caproyl glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111276-71-2 | |
Record name | Caproyl glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111276712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caproyl glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPROYL GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6YHE9T07Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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